An In-depth Technical Guide to 1H-Indazole-5,6-diamine: Chemical Properties and Structure
An In-depth Technical Guide to 1H-Indazole-5,6-diamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structure of 1H-Indazole-5,6-diamine, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors.
Chemical Structure and Identifiers
1H-Indazole-5,6-diamine is a bicyclic heterocyclic compound with a fused benzene and pyrazole ring system, substituted with two amino groups at positions 5 and 6.
Physicochemical Properties
A summary of the key physicochemical properties of 1H-Indazole-5,6-diamine is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 148.17 g/mol | [1][2] |
| Melting Point | 286 °C | [2] |
| Boiling Point | No experimental data available | |
| pKa (predicted) | 16.12 ± 0.40 | ChemicalBook |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | ChemicalBook |
| Appearance | Off-White to Pale Beige Solid | ChemicalBook |
Experimental Protocols
Synthesis of 1H-Indazole-5,6-diamine from 5,6-Dinitro-1H-indazole
This procedure outlines a typical reduction of a dinitro aromatic compound to a diamine.
Materials:
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5,6-Dinitro-1H-indazole
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Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
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Concentrated Hydrochloric Acid (HCl) (for SnCl₂ reduction) or Hydrazine hydrate/Hydrogen gas (for catalytic hydrogenation)
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Ethanol (EtOH) or Ethyl Acetate (EtOAc) as solvent
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Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution for neutralization
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Diatomaceous earth (e.g., Celite®) for filtration (for Pd/C reduction)
Procedure (Illustrative example using SnCl₂ reduction):
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5,6-dinitro-1H-indazole in a suitable solvent such as ethanol.
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Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate to the suspension.
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Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
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Work-up: The resulting mixture will likely contain a precipitate of tin salts. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude 1H-Indazole-5,6-diamine can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Analytical Characterization:
Due to the lack of specific experimental spectra for 1H-Indazole-5,6-diamine, the following are expected characteristic spectroscopic data based on the structure and data from the parent 1H-indazole.
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¹H NMR: Resonances corresponding to the aromatic protons on the indazole ring system and broad signals for the amine protons. The chemical shifts would be influenced by the electron-donating amino groups.
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¹³C NMR: Signals for the carbon atoms of the bicyclic ring system.
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IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine groups in the region of 3200-3500 cm⁻¹, along with C=C and C-N stretching bands.
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Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (148.17 g/mol ).
Role in Drug Discovery and Experimental Workflows
1H-Indazole-5,6-diamine is a valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its primary application lies in the construction of kinase inhibitors, which are a major class of targeted cancer therapeutics.[3] The two amino groups provide reactive sites for the elaboration of the molecule to interact with the hinge region and other binding pockets of various kinases.
Logical Relationship: From Building Block to Kinase Inhibitor
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]


